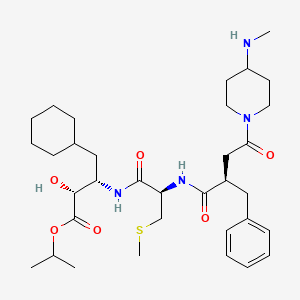
Cyclohexanebutanoic acid, alpha-hydroxy-beta-((2-((4-(4-(methylamino)-1-piperidinyl)-1,4-dioxo-2-(phenylmethyl)butyl)amino)-3-(methylthio)-1-oxopropyl)amino)-, 1-methylethyl ester, (alphaR-(alphaR*,betaS*(R*(R*))))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanebutanoic acid, alpha-hydroxy-beta-((2-((4-(4-(methylamino)-1-piperidinyl)-1,4-dioxo-2-(phenylmethyl)butyl)amino)-3-(methylthio)-1-oxopropyl)amino)-, 1-methylethyl ester, (alphaR-(alphaR*,betaS*(R*(R*))))- is a complex organic compound with a multifaceted structure
Preparation Methods
The synthesis of Cyclohexanebutanoic acid, alpha-hydroxy-beta-((2-((4-(4-(methylamino)-1-piperidinyl)-1,4-dioxo-2-(phenylmethyl)butyl)amino)-3-(methylthio)-1-oxopropyl)amino)-, 1-methylethyl ester, (alphaR-(alphaR*,betaS*(R*(R*))))- involves several steps:
Synthetic Routes: The compound can be synthesized through a series of condensation and coupling reactions involving the appropriate precursors
Reaction Conditions: The reactions typically require controlled temperatures, specific catalysts, and precise pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques to meet the demand for high-quality material.
Chemical Reactions Analysis
Cyclohexanebutanoic acid, alpha-hydroxy-beta-((2-((4-(4-(methylamino)-1-piperidinyl)-1,4-dioxo-2-(phenylmethyl)butyl)amino)-3-(methylthio)-1-oxopropyl)amino)-, 1-methylethyl ester, (alphaR-(alphaR*,betaS*(R*(R*))))- undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ketone groups to alcohols or the ester groups to primary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alpha-hydroxy and beta-amino positions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Major Products:
Scientific Research Applications
Cyclohexanebutanoic acid, alpha-hydroxy-beta-((2-((4-(4-(methylamino)-1-piperidinyl)-1,4-dioxo-2-(phenylmethyl)butyl)amino)-3-(methylthio)-1-oxopropyl)amino)-, 1-methylethyl ester, (alphaR-(alphaR*,betaS*(R*(R*))))- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Cyclohexanebutanoic acid, alpha-hydroxy-beta-((2-((4-(4-(methylamino)-1-piperidinyl)-1,4-dioxo-2-(phenylmethyl)butyl)amino)-3-(methylthio)-1-oxopropyl)amino)-, 1-methylethyl ester, (alphaR-(alphaR*,betaS*(R*(R*))))- involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways affected by the compound include signal transduction, metabolic processes, and gene expression, depending on the specific context and application.
Comparison with Similar Compounds
Cyclohexanebutanoic acid, alpha-hydroxy-beta-((2-((4-(4-(methylamino)-1-piperidinyl)-1,4-dioxo-2-(phenylmethyl)butyl)amino)-3-(methylthio)-1-oxopropyl)amino)-, 1-methylethyl ester, (alphaR-(alphaR*,betaS*(R*(R*))))- can be compared with other similar compounds:
Similar Compounds: Similar compounds include other alpha-hydroxy acids, beta-hydroxy acids, and their derivatives, such as glycolic acid, lactic acid, and salicylic acid.
Properties
CAS No. |
172341-15-0 |
|---|---|
Molecular Formula |
C34H54N4O6S |
Molecular Weight |
646.9 g/mol |
IUPAC Name |
propan-2-yl (2R,3S)-3-[[(2R)-2-[[(2R)-2-benzyl-4-[4-(methylamino)piperidin-1-yl]-4-oxobutanoyl]amino]-3-methylsulfanylpropanoyl]amino]-4-cyclohexyl-2-hydroxybutanoate |
InChI |
InChI=1S/C34H54N4O6S/c1-23(2)44-34(43)31(40)28(20-25-13-9-6-10-14-25)36-33(42)29(22-45-4)37-32(41)26(19-24-11-7-5-8-12-24)21-30(39)38-17-15-27(35-3)16-18-38/h5,7-8,11-12,23,25-29,31,35,40H,6,9-10,13-22H2,1-4H3,(H,36,42)(H,37,41)/t26-,28+,29+,31-/m1/s1 |
InChI Key |
QGEPSKOURWVCMJ-BTURHGITSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CSC)NC(=O)[C@H](CC2=CC=CC=C2)CC(=O)N3CCC(CC3)NC)O |
Canonical SMILES |
CC(C)OC(=O)C(C(CC1CCCCC1)NC(=O)C(CSC)NC(=O)C(CC2=CC=CC=C2)CC(=O)N3CCC(CC3)NC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















